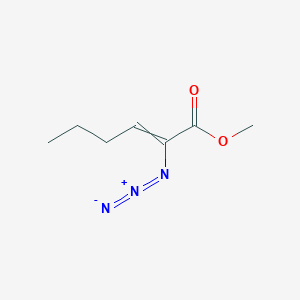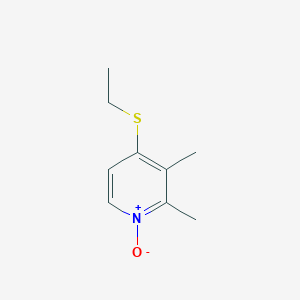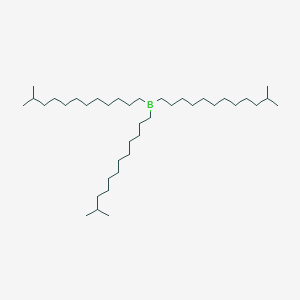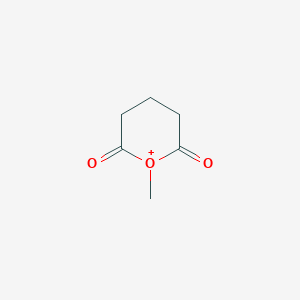
1,2-Propadiene, 1-(1,1,2,2-tetrafluoroethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Propadiene, 1-(1,1,2,2-tetrafluoroethoxy)- is a fluorinated organic compound It is characterized by the presence of a propadiene backbone with a tetrafluoroethoxy substituent
Méthodes De Préparation
The synthesis of 1,2-Propadiene, 1-(1,1,2,2-tetrafluoroethoxy)- typically involves the reaction of propadiene with 1,1,2,2-tetrafluoroethanol under specific conditions. Industrial production methods may include the use of catalysts to enhance the reaction efficiency and yield. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
1,2-Propadiene, 1-(1,1,2,2-tetrafluoroethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions may yield partially or fully hydrogenated products.
Substitution: The tetrafluoroethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2-Propadiene, 1-(1,1,2,2-tetrafluoroethoxy)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives may be studied for their potential biological activities.
Medicine: Research may explore its use in developing new pharmaceuticals or as a component in drug delivery systems.
Industry: This compound can be used in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2-Propadiene, 1-(1,1,2,2-tetrafluoroethoxy)- involves its interaction with specific molecular targets. The tetrafluoroethoxy group can influence the compound’s reactivity and interactions with other molecules. Pathways involved may include the formation of reactive intermediates that can further react to form stable products.
Comparaison Avec Des Composés Similaires
1,2-Propadiene, 1-(1,1,2,2-tetrafluoroethoxy)- can be compared with other fluorinated compounds such as:
1,1,2,2-Tetrafluoroethane: Used as a refrigerant and foam expansion agent.
1,1,1,2-Tetrafluoroethane: Commonly used in air conditioning systems.
Norflurane: Another fluorinated compound with applications in various industries
Propriétés
Numéro CAS |
106609-52-3 |
|---|---|
Formule moléculaire |
C5H4F4O |
Poids moléculaire |
156.08 g/mol |
InChI |
InChI=1S/C5H4F4O/c1-2-3-10-5(8,9)4(6)7/h3-4H,1H2 |
Clé InChI |
QSXACVJYADBRCG-UHFFFAOYSA-N |
SMILES canonique |
C=C=COC(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid](/img/structure/B14316846.png)

![2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro-](/img/structure/B14316861.png)

![1-Methyl-4-{2-[4-(2-oxoethoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate](/img/structure/B14316882.png)

![Ethoxy(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane](/img/structure/B14316885.png)

